3-amino-4-(ethylthio)-N-methylbenzenesulfonamide
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Overview
Description
3-Amino-4-(ethylthio)-N-methylbenzenesulfonamide is an organic compound characterized by the presence of an amino group, an ethylthio group, and a sulfonamide group attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 4-nitrobenzenesulfonamide.
Reduction: The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
Ethylthio Substitution: The amino group is then reacted with ethylthiol in the presence of a base such as sodium hydride to introduce the ethylthio group.
Methylation: Finally, the sulfonamide nitrogen is methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for the reduction and substitution steps to enhance efficiency and yield.
Types of Reactions:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, methyl iodide, potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties.
Medicine:
- Explored as a potential drug candidate for treating bacterial infections.
- Evaluated for its anti-inflammatory properties.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the synthesis of polymers with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The amino group can form hydrogen bonds with enzyme active sites, while the ethylthio group can interact with hydrophobic pockets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis.
Comparison with Similar Compounds
4-Amino-N-methylbenzenesulfonamide: Lacks the ethylthio group, making it less hydrophobic.
3-Amino-4-(methylthio)-N-methylbenzenesulfonamide: Contains a methylthio group instead of an ethylthio group, affecting its steric and electronic properties.
Uniqueness:
- The presence of the ethylthio group in 3-amino-4-(ethylthio)-N-methylbenzenesulfonamide provides unique steric and electronic characteristics, enhancing its binding affinity to certain biological targets.
- The combination of functional groups allows for diverse chemical reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-amino-4-ethylsulfanyl-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2/c1-3-14-9-5-4-7(6-8(9)10)15(12,13)11-2/h4-6,11H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFROADZUAUHGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)S(=O)(=O)NC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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